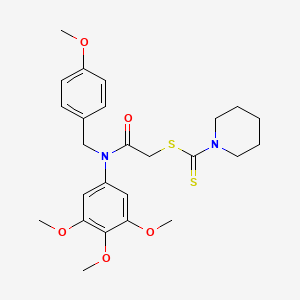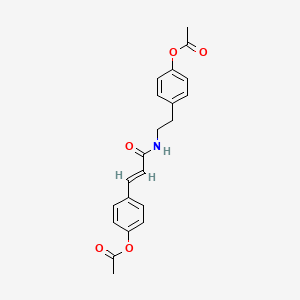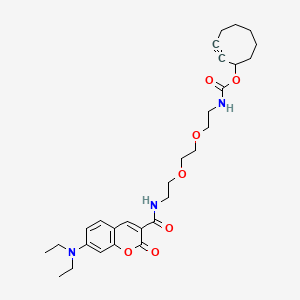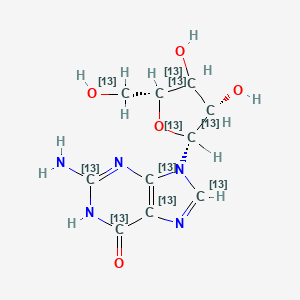
Guanosine-13C10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine-13C10 is a labeled form of guanosine, a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The “13C10” designation indicates that ten carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-13C10 typically involves the incorporation of carbon-13 labeled precursors during the nucleoside synthesis. One common method is to start with labeled ribose and guanine, which are then chemically bonded to form the labeled guanosine. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of catalysts to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated synthesizers and stringent purification processes to ensure the isotopic purity and chemical purity of the final product .
化学反应分析
Types of Reactions
Guanosine-13C10 undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert guanosine to its deoxy form.
Substitution: Guanosine can undergo substitution reactions, particularly at the ribose moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various guanine derivatives, deoxyguanosine, and substituted guanosine compounds, which are useful in further biochemical studies and applications .
科学研究应用
Guanosine-13C10 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential neuroprotective effects and antiviral properties.
Industry: Used in the development of pharmaceuticals and as a tracer in metabolic studies .
作用机制
Guanosine-13C10 exerts its effects through several molecular pathways:
Neuroprotection: It modulates adenosine receptors, potassium channels, and excitatory amino acid transporters, leading to reduced excitotoxicity and oxidative stress.
Antiviral Activity: It interferes with viral replication by incorporating into viral RNA and causing chain termination
相似化合物的比较
Similar Compounds
Guanosine-15N5: Another labeled form of guanosine with nitrogen-15 isotopes.
Adenosine-13C10: A labeled form of adenosine, another purine nucleoside.
Uridine-13C9: A labeled form of uridine, a pyrimidine nucleoside
Uniqueness
Guanosine-13C10 is unique due to its specific labeling with carbon-13, which makes it particularly useful in NMR studies. Its applications in neuroprotection and antiviral research also set it apart from other nucleosides .
属性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
293.17 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI 键 |
NYHBQMYGNKIUIF-GAXAXDOTSA-N |
手性 SMILES |
[13CH]1=N[13C]2=[13C](N1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N=[13C](N[13C]2=O)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



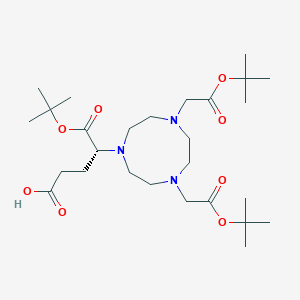
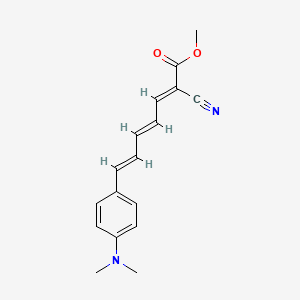
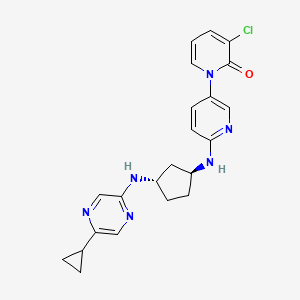
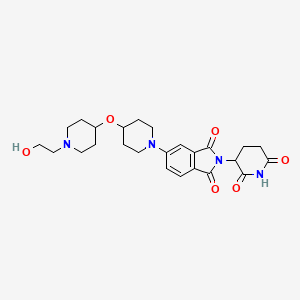
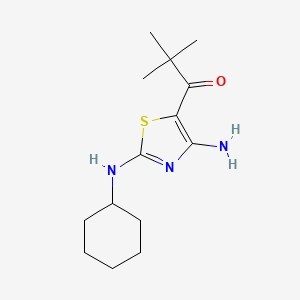
![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
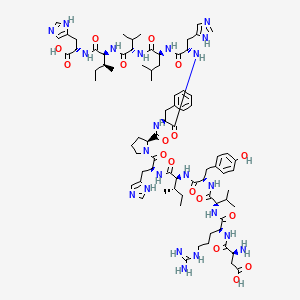
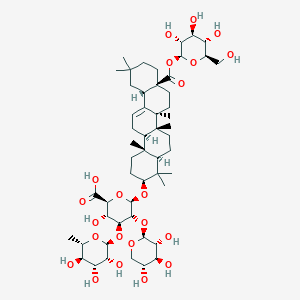
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
